

Chemical structure and properties of "Antifungal agent 59"

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Compound of Interest

Compound Name: Antifungal agent 59

Cat. No.: B12386454

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In-Depth Technical Guide: Antifungal Agent 59

For Researchers, Scientists, and Drug Development Professionals

Core Overview

Antifungal agent 59, also identified as compound A23 in seminal research, is a novel selenium-containing miconazole analogue with potent, broad-spectrum antifungal activity.^[1] Its development was guided by the principle of bioisosterism, where the oxygen atom in the ether linkage of miconazole is replaced by a selenium atom. This modification has been shown to enhance its antifungal efficacy, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and mechanism of action.

Chemical Structure and Properties

Antifungal agent 59 is chemically known as 1-((2-(2,4-difluorophenyl)-2-((4-bromobenzyl)selenanyl)ethyl)-1H-imidazole. Its structural and physical properties are detailed below.

Property	Value	Source
Molecular Formula	C18H15BrF2N2Se	[1]
Molecular Weight	456.19 g/mol	[1]
CAS Number	2422019-96-1	[1]
SMILES	<chem>FC1=CC=C(C([Se]CC2=CC=C(Br)C=C2)CN3C=CN=C3)C(F)=C1</chem>	[1]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	
Melting Point	Not specified in provided results	

Biological Activity: Quantitative Data

Antifungal agent 59 has demonstrated significant in vitro activity against a range of pathogenic fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible growth of a microorganism, are summarized below. Additionally, its hemolytic activity, an indicator of its potential cytotoxicity, has been evaluated.

Table 1: In Vitro Antifungal Activity of **Antifungal Agent 59** (MIC in µg/mL)[1]

Fungal Species	MIC (µg/mL)
Candida albicans	0.01 - 0.02
Candida zeylanoides	0.25
Cryptococcus neoformans	0.25
Candida krusei	0.06
Candida glabrata	1
Candida parapsilosis	0.02
Aspergillus fumigatus	1

Table 2: Hemolytic Activity of **Antifungal Agent 59**^[1]

Concentration (µg/mL)	Hemolysis (%)
1	Not specified
2	Not specified
4	Not specified
8	93.47
16	Not specified

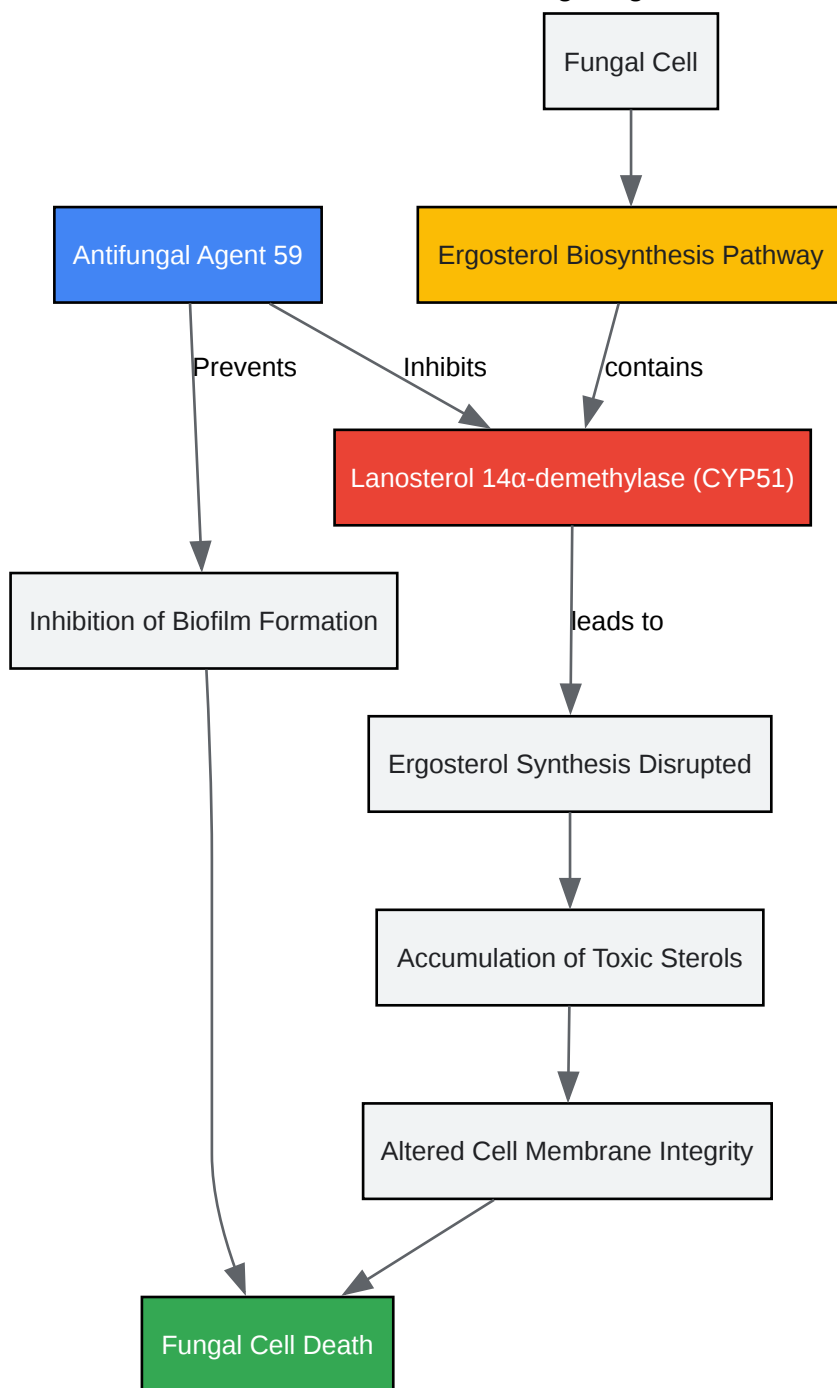
Mechanism of Action

The primary mechanism of action of **Antifungal agent 59**, consistent with other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51).^{[2][3]} This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting CYP51, **Antifungal agent 59** disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14 α -methylated sterol precursors. This disruption alters the physical

properties of the fungal cell membrane, increasing its permeability and leading to the leakage of essential cellular components, ultimately resulting in the inhibition of fungal growth and cell death.[4][5] Furthermore, it has been observed that **Antifungal agent 59** prevents the formation of fungal biofilms, a key virulence factor in many pathogenic fungi.[1]

Mechanism of Action of Antifungal Agent 59

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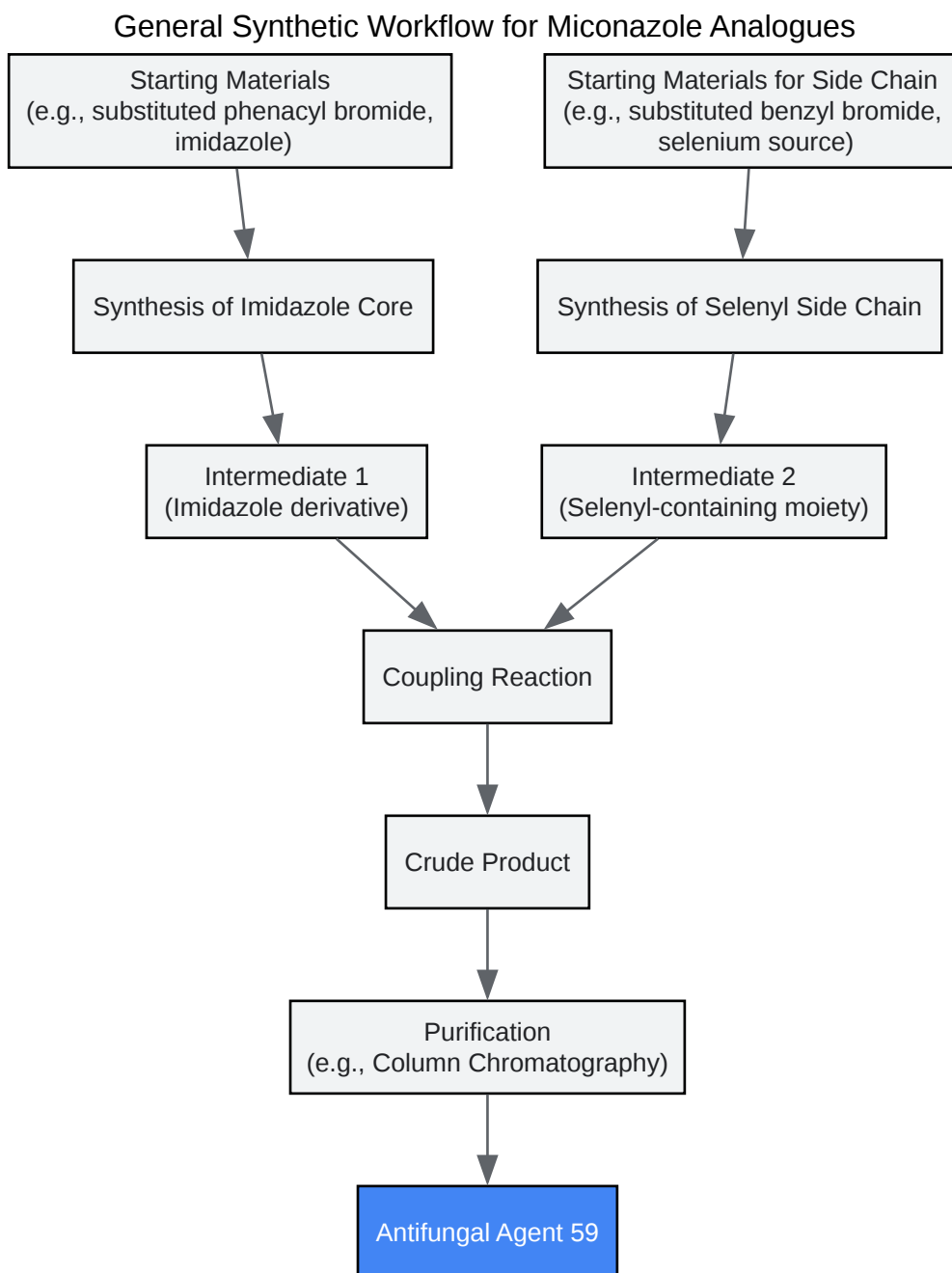
Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of **Antifungal agent 59**, based on standard laboratory procedures for similar compounds.

Synthesis of Antifungal Agent 59

A detailed, step-by-step synthesis protocol for **Antifungal agent 59** is provided in the primary literature by Xu et al. in the European Journal of Medicinal Chemistry, 2020, volume 198, article 112360. While the full text of this article is not publicly available through the conducted searches, a general synthetic scheme for this class of miconazole analogues can be outlined as a multi-step process. This typically involves the synthesis of an imidazole-containing intermediate followed by its reaction with a selenium-containing side chain. Researchers should refer to the cited publication for the precise reaction conditions, stoichiometry, and purification methods.

A representative, though not specific, workflow for the synthesis of similar imidazole derivatives is as follows:



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General Synthetic Workflow

In Vitro Antifungal Susceptibility Testing

The antifungal activity of **Antifungal agent 59** was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.^{[2][6][7]}

- **Preparation of Fungal Inoculum:** Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- **Preparation of Microdilution Plates:** The antifungal agent is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
- **Inoculation and Incubation:** Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically $\geq 50\%$ reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).

Hemolysis Assay

The hemolytic activity of **Antifungal agent 59** was assessed using fresh rabbit erythrocytes.^[8]

- **Preparation of Erythrocyte Suspension:** Freshly collected rabbit blood is centrifuged to pellet the red blood cells. The plasma and buffy coat are removed, and the erythrocytes are washed multiple times with phosphate-buffered saline (PBS). A final suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.
- **Incubation with Antifungal Agent:** The antifungal agent is serially diluted in PBS in microcentrifuge tubes. The erythrocyte suspension is added to each tube. A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., Triton X-100 or distilled water), and a negative control (0% hemolysis) consists of erythrocytes in PBS alone.
- **Incubation:** The tubes are incubated at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

- **Measurement of Hemolysis:** After incubation, the tubes are centrifuged to pellet the intact erythrocytes. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
- **Calculation of Hemolysis Percentage:** The percentage of hemolysis is calculated using the following formula: $\% \text{ Hemolysis} = \frac{(\text{Absorbance of sample} - \text{Absorbance of negative control})}{(\text{Absorbance of positive control} - \text{Absorbance of negative control})} \times 100$.

Conclusion

Antifungal agent 59 represents a promising lead compound in the development of new antifungal therapies. Its potent and broad-spectrum activity, coupled with its efficacy against resistant strains, highlights the potential of selenium-containing miconazole analogues. Further in vivo studies and toxicological profiling are warranted to fully elucidate its therapeutic potential. The detailed methodologies provided herein offer a foundation for researchers to further investigate this and similar compounds.

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